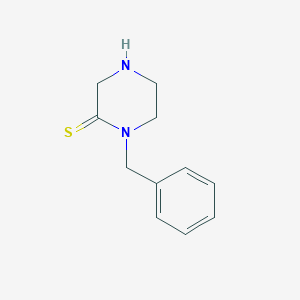

1-Benzylpiperazine-2-thione

Description

Structure

3D Structure

Properties

CAS No. |

190953-80-1 |

|---|---|

Molecular Formula |

C11H14N2S |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

1-benzylpiperazine-2-thione |

InChI |

InChI=1S/C11H14N2S/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |

InChI Key |

MYWKXLZYJQXRTN-UHFFFAOYSA-N |

SMILES |

C1CN(C(=S)CN1)CC2=CC=CC=C2 |

Canonical SMILES |

C1CN(C(=S)CN1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Elucidating Structure Activity Relationships Sar of 1 Benzylpiperazine 2 Thione and Its Analogues

Conformational Analysis of the Piperazine (B1678402) Ring and its Influence on Biological Activity

The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a prevalent scaffold in many biologically active compounds. ontosight.airesearchgate.net Its conformational flexibility allows it to adopt various shapes, with the "chair" conformation being the most thermodynamically stable, followed by the "twist-boat," "boat," and "half-chair" forms. nih.gov The specific conformation adopted by the piperazine ring in 1-Benzylpiperazine-2-thione and its analogues can significantly impact their biological activity by influencing how they fit into the binding sites of target proteins. nih.govresearchgate.net

The conformation of the piperazine ring can be influenced by the nature of the substituents attached to it. For instance, the presence of an electron-withdrawing group on the nitrogen atom can favor a boat conformation, while an electron-donating group may favor a chair conformation. researchgate.net The orientation of the nitrogen atoms within the ring is also critical; for example, a trans orientation of the piperazine nitrogens has been suggested to reduce metal binding affinity in certain macrocycles. nih.gov In the context of drug design, the ability of the piperazine moiety to form hydrogen bonds with target proteins is a key factor in its biological activity. researchgate.net Computational studies and spectroscopic techniques like NMR are instrumental in determining the preferred conformations of these molecules in different environments. researchgate.netnih.gov

The Role of the Benzyl (B1604629) Substituent in Molecular Recognition and Binding Interactions

The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) bridge, plays a significant role in the molecular recognition and binding of this compound analogues. This substituent can engage in various non-covalent interactions with biological targets, including hydrophobic and π-π stacking interactions. The presence and positioning of the benzyl group can influence the compound's ability to cross cell membranes and interact with enzymes or receptors. ontosight.ai

Importance of the 2-Thione Group for Pharmacological Efficacy and Selectivity

The presence of a thione group (C=S) at the 2-position of the piperazine ring is a critical feature that can significantly influence the pharmacological properties of these compounds. The thione group is known to be a good hydrogen-bond donor and acceptor, which can enhance the molecule's ability to engage with its biological target. This functional group can also impact the electronic distribution and steric accessibility of the molecule.

In various heterocyclic compounds, the thione moiety has been associated with a broad spectrum of biological activities. ontosight.aiijpsonline.com For instance, in some 1,2,4-triazole-3-thione derivatives, this group is considered important for their biological action. nih.gov The replacement of a carbonyl group with a thione group can alter the molecule's chemical reactivity and metabolic stability, potentially leading to improved efficacy and a more desirable pharmacokinetic profile. The specific properties imparted by the carbonothioyl group, which includes the thione, can be crucial for the compound's biological activity. ontosight.ai

Impact of Substitution Patterns on the Benzyl Moiety and Piperazine Ring

The biological activity of this compound analogues can be systematically modified by altering the substitution patterns on both the benzyl moiety and the piperazine ring. Introducing different functional groups can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

For example, adding electron-withdrawing groups like halogens (-F, -Cl) to the benzyl ring can modulate π-π stacking interactions. In a series of benzylpiperazine-linked 1,2,4-triazole (B32235) compounds, substitutions on the phenyl ring of the triazole moiety led to significant differences in their biological activity. nih.gov Similarly, substitutions on the piperazine ring itself can have a profound impact. For instance, N-substituted piperazines have demonstrated a wide array of biological applications. researchgate.net The strategic placement of substituents can lead to enhanced potency, improved selectivity, and better pharmacokinetic properties. researchgate.net Studies on various piperazine derivatives have shown that even small changes in substitution can lead to significant variations in their biological effects. nih.govnih.gov For example, the presence of a trifluoromethyl group on the phenyl ring of a related compound, 1-(m-trifluoromethylphenyl)piperazine (TFMPP), is a key structural feature. nih.gov

Stereochemical Aspects and their Implications for Biological Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of this compound and its analogues. Since biological systems, such as enzymes and receptors, are chiral environments, they often exhibit stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule.

While 1-Benzylpiperazine (B3395278) itself does not have stereoisomers, the introduction of chiral centers through substitution on the piperazine ring or the benzyl moiety can lead to enantiomers or diastereomers with distinct pharmacological profiles. europa.eu The different spatial arrangements of these isomers can result in variations in binding affinity, efficacy, and metabolism. Therefore, the synthesis and biological evaluation of individual stereoisomers are often necessary to identify the most active and selective compound. The conformational analysis of the piperazine ring is also a key stereochemical consideration, as different ring conformations can be considered as conformational diastereomers with potentially different biological activities. researchgate.net

Computational Approaches to SAR Determination

Computational methods have become indispensable tools in modern drug discovery for elucidating structure-activity relationships. These in silico techniques allow for the prediction of a molecule's properties and its interaction with biological targets, thereby guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This is achieved by calculating molecular descriptors that quantify various physicochemical properties of the molecules and then correlating these descriptors with their measured biological activity using statistical methods. mdpi.comresearchgate.net

The process of developing a QSAR model involves several key steps: selection of a dataset of compounds with known biological activity, calculation of molecular descriptors, partitioning the data into training and test sets, developing a model using various algorithms, and validating the model's predictive power. mdpi.commdpi.com A well-validated QSAR model can be used to predict the biological activity of novel, untested compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.comfrontiersin.org For instance, 3D-QSAR models can provide insights into the spatial arrangement of functional groups that are favorable or unfavorable for activity, helping to visualize the key interaction points within a receptor's binding site. nih.gov These models are powerful tools for lead optimization and the rational design of new analogues with improved therapeutic potential. researchgate.net

Rational Design Principles in Ligand-Based and Structure-Based Drug Discovery

The rational design of analogues of this compound leverages two complementary computational approaches: ligand-based drug design (LBDD) and structure-based drug design (SBDD). nih.gov These methodologies guide the optimization of lead compounds by providing insights into the molecular interactions that govern biological activity.

Ligand-Based Drug Discovery (LBDD)

In the absence of a high-resolution 3D structure of the biological target, LBDD methods rely on the knowledge of molecules that are known to interact with the target. nih.gov The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. For this compound, this approach would involve the analysis of a series of its analogues with varying substituents to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. wpmucdn.com

Key strategies in LBDD for this class of compounds would include:

Pharmacophore Modeling: By comparing the structures of active and inactive analogues, a pharmacophore model can be generated. This model would highlight the critical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers, that are crucial for activity. For instance, the benzyl group likely provides a key hydrophobic interaction, while the thione moiety could act as a hydrogen bond acceptor.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. europeanpharmaceuticalreview.com By analyzing parameters such as lipophilicity (logP), electronic effects (Hammett constants), and steric factors (Taft parameters) of different substituents on the benzyl ring or the piperazine core, a predictive QSAR model can be built to guide the design of new analogues with enhanced potency. europeanpharmaceuticalreview.com

Molecular Similarity Searching: Once a pharmacophore model is established or a set of active compounds is identified, virtual screening of large chemical databases can be performed to identify novel scaffolds that match the desired pharmacophoric features.

Structure-Based Drug Discovery (SBDD)

When the three-dimensional structure of the biological target (e.g., an enzyme or a receptor) is available, SBDD becomes a powerful tool for drug design. gardp.org This approach involves using the target's structure to design ligands that can bind with high affinity and selectivity.

Key techniques in SBDD applicable to this compound analogues include:

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. gardp.org For this compound, docking studies could reveal how the benzyl group fits into a hydrophobic pocket and how the piperazine-2-thione (B12107080) core forms specific hydrogen bonds or other interactions with key amino acid residues. This information is invaluable for suggesting modifications that could improve binding. For example, docking studies on similar piperazine-based compounds have shown the importance of hydrogen bonding and hydrophobic interactions for their biological activity. researchgate.net

De Novo Design: This method involves building a novel ligand molecule piece by piece within the constraints of the target's binding site. Fragments can be placed in favorable positions and then linked together to create a complete molecule with optimal interactions.

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for binding to the target. Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound. The benzyl group or the piperazine-2-thione moiety of the lead compound could serve as starting points for fragment-based design.

The successful application of these rational design principles relies on an iterative cycle of design, synthesis, and biological testing. The data generated from each round of testing is used to refine the pharmacophore or docking models, leading to the progressive optimization of the lead compound.

Illustrative SAR Data from Related Piperazine Derivatives

While specific SAR data for this compound is not extensively available in the public domain, the following tables present findings from related piperazine-containing compounds, which can provide valuable insights for the rational design of new analogues.

Table 1: SAR of Piperazine-based CDK2 Inhibitors

| Compound ID | R1 (Substitution on Benzofuran) | R2 (Tail Group) | IC50 (nM) for CDK2 Inhibition |

| 9h | 4-Fluorophenyl | Thiosemicarbazide (B42300) | 40.91 |

| 11d | 4-Chlorophenyl | Semicarbazide | 41.70 |

| 11e | 4-Bromophenyl | Semicarbazide | 46.88 |

| 13c | 4-Methylphenyl | Acylhydrazone | 52.63 |

Data derived from studies on benzofuran-piperazine hybrids. nih.gov This table illustrates how modifications to different parts of a molecule can influence its inhibitory activity against a specific kinase.

Table 2: SAR of Benzylpiperazine Derivatives as σ1 Receptor Ligands

| Compound ID | Linker | R (Terminal Group) | Ki (nM) for σ1 Receptor |

| 8 | Carbonyl | Phenyl | 5.2 |

| 15 | Carbonyl | Cyclohexyl | 1.6 |

| 24 | Carbonyl | 4-(Hydroxymethyl)phenyl | 4.3 |

Data derived from studies on benzylpiperazine derivatives. nih.gov This table highlights the impact of varying the terminal group on the binding affinity to the σ1 receptor.

Advanced Theoretical and Computational Studies of 1 Benzylpiperazine 2 Thione

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule. For 1-Benzylpiperazine-2-thione, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Analyses for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This would provide key information on bond lengths, bond angles, and dihedral angles. While DFT studies have been performed on various piperazine (B1678402) derivatives, specific calculations for the ground state properties of this compound are not present in the available literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally implies higher reactivity. An analysis of the HOMO and LUMO energy levels and their distribution across the this compound structure would identify the most probable sites for electrophilic and nucleophilic attack. This information is crucial for predicting how the molecule will interact with other chemical species. Without specific studies on this compound, a quantitative analysis of its chemical reactivity based on frontier molecular orbitals is not possible.

Electrostatic Potential Surfaces and Charge Distribution Assessment

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, an MEP map would highlight the nucleophilic sites, such as the sulfur and nitrogen atoms, and electrophilic sites. This provides a visual representation of how the molecule would interact with other polar molecules and ions. Currently, no MEP analysis specific to this compound has been published.

Prediction of Spectroscopic Signatures for Structural Elucidation (e.g., NMR, IR)

Computational methods can predict the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in this compound. This would aid in the assignment of peaks in an experimental NMR spectrum.

IR Spectroscopy: Computational analysis can determine the vibrational frequencies of the bonds within the molecule. This information corresponds to the absorption bands in an IR spectrum, helping to identify the functional groups present, such as the C=S (thione) and C-N bonds.

While computational spectroscopic data exists for 1-Benzylpiperazine (B3395278), the substitution of a thione group would significantly alter the vibrational frequencies and chemical shifts, making that data inapplicable.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for investigating the behavior of a molecule in a biological system, such as its interaction with a protein target.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand and predict the binding affinity and mode of interaction between a potential drug molecule and its biological target. For this compound, docking studies would require a specific protein target to be identified. Such studies would provide insights into the potential biological activity of the compound by examining its fit and interactions within the active site of a receptor. At present, there are no published molecular docking studies featuring this compound as the ligand.

Analysis of Binding Energies and Interaction Fingerprints

Computational studies have been employed to elucidate the binding affinity of piperidine and piperazine-based compounds. For instance, in the study of sigma-1 receptor (S1R) ligands, the binding modes of potent compounds were analyzed to understand the crucial interactions with amino acid residues within the receptor's binding pocket. nih.gov While specific binding energy values for this compound are not detailed in the provided research, the general approach involves molecular docking simulations to predict the most favorable binding poses of a ligand within a target protein.

These simulations calculate a docking score, which is an estimation of the binding free energy. The lower the energy value, the more stable the ligand-receptor complex is predicted to be. Interaction fingerprints are then generated to map the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target. This detailed analysis is critical for understanding the molecular basis of a compound's activity and for guiding structure-based drug design efforts. nih.gov

Conformational Landscape Exploration via Molecular Dynamics

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic nature of a ligand-receptor complex over time, providing a more realistic representation of the biological environment compared to static docking poses. These simulations can reveal the conformational changes that both the ligand and the protein undergo upon binding and can help to assess the stability of the predicted binding mode. nih.govresearchgate.net

For example, MD simulations have been used to study the interactions of piperazine-based compounds with their target receptors, highlighting the stability of the ligand within the binding site and identifying key residues that maintain the interaction. nih.govresearchgate.net The trajectories from these simulations can be analyzed to understand the flexibility of different parts of the molecule and to identify stable conformations that are crucial for biological activity. This information is invaluable for optimizing the structure of a lead compound to improve its binding affinity and selectivity.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening and the design of virtual libraries are essential components of modern drug discovery, enabling the rapid and cost-effective identification of new lead compounds. mdpi.com Virtual screening involves the computational filtering of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process often begins with the generation of a pharmacophore model based on the known active compounds or the structure of the target's binding site.

Following the identification of promising hits from virtual screening, the design of a virtual library of novel derivatives can be undertaken. This involves systematically modifying the structure of the hit compound to explore the chemical space around it. For instance, different substituents can be added to various positions of the this compound scaffold to create a library of virtual compounds. mdpi.comjetir.org These virtual derivatives can then be subjected to further in silico analysis, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to prioritize the most promising candidates for synthesis and biological evaluation. mdpi.comnih.gov This iterative cycle of design, in silico evaluation, and experimental validation is a cornerstone of rational drug design.

Chemical Transformations and Reactivity Profile of 1 Benzylpiperazine 2 Thione

Reactions at the Thione Sulfur Atom (e.g., S-Alkylation, S-Acylation)

The sulfur atom of the thione group in 1-benzylpiperazine-2-thione is nucleophilic and readily participates in reactions with electrophiles. S-acylation, the attachment of an acyl group to a sulfur atom, is a reversible post-translational modification in proteins and a significant reaction in synthetic chemistry. nih.govnih.gov This process is mediated by transmembrane protein acyltransferases and can be reversed by acyl-protein thioesterases. nih.govnih.gov While specific studies on the S-acylation of this compound are not extensively detailed in the available literature, the general principles of thioester formation are well-established.

S-alkylation, the addition of an alkyl group to the sulfur atom, is another key reaction. This transformation can be achieved using various alkylating agents and is a common strategy for modifying the properties of sulfur-containing compounds.

Table 1: Representative Reactions at the Thione Sulfur Atom

| Reaction Type | Reagents | Product Type |

|---|---|---|

| S-Alkylation | Alkyl halides (e.g., CH₃I) | S-Alkyl thioimidate |

Reactivity of the Piperazine (B1678402) Nitrogen Atoms Towards Further Functionalization

The piperazine ring contains two nitrogen atoms, N1 and N4, which exhibit distinct reactivity based on their chemical environment. The N1 nitrogen is attached to the benzyl (B1604629) group, while the N4 nitrogen is part of the thioamide functionality. The presence of these two nitrogen atoms allows for selective functionalization, which is crucial for tuning the molecule's properties. mdpi.comencyclopedia.pub

The nitrogen atoms in the piperazine ring can serve as hydrogen bond donors and acceptors, which can influence interactions with biological targets and improve water solubility and bioavailability. encyclopedia.pub The N4 nitrogen, being part of the thioamide, is generally less nucleophilic than the N1 nitrogen. However, both nitrogens can potentially undergo reactions such as alkylation and acylation under appropriate conditions. For instance, a simple synthesis of N-alkylpiperazines involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group. researchgate.net

In studies of related 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the two nitrogen atoms were found to play distinct roles in producing opioid agonist and antagonist activities, highlighting the importance of their specific substitutions. nih.gov

Transformations of the Benzyl Moiety (e.g., Oxidation, Halogenation)

The benzyl group of this compound is susceptible to various chemical transformations, particularly at the benzylic carbon—the carbon atom directly attached to the benzene (B151609) ring.

Oxidation: The benzylic C-H bond is relatively weak and can be oxidized to form a carbonyl group. masterorganicchemistry.com This transformation is a fundamental method for C-H functionalization and can lead to the formation of valuable intermediates. mdpi.com Various oxidizing agents, including potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄), can be used for benzylic oxidation. masterorganicchemistry.com The oxidation of a benzylic methylene (B1212753) group typically yields a ketone, while a methyl group can be oxidized to a carboxylic acid. masterorganicchemistry.comorganic-chemistry.org

Halogenation: Benzylic bromination is a well-known reaction that proceeds via a free-radical mechanism. masterorganicchemistry.com The stability of the intermediate benzyl radical makes this position particularly reactive towards radical halogenation. masterorganicchemistry.com

Table 2: Common Transformations of the Benzyl Moiety

| Reaction Type | Reagents | Product Feature |

|---|---|---|

| Oxidation | KMnO₄, H₂O, heat | Benzoic acid derivative |

Cyclization, Rearrangement, and Ring-Opening Reactions

The piperazine scaffold is known to participate in various rearrangement reactions, which are valuable tools for the synthesis of diverse piperazine analogs. eurekaselect.comresearchgate.netscilit.comaminer.cn These can include diaza-Cope, Mumm, Ugi-Smiles, Stevens, and aza-Wittig rearrangements. eurekaselect.comresearchgate.netscilit.comaminer.cn

Derivatization Strategies for Modulating Biological Properties

Derivatization of the this compound core is a key strategy for modulating its biological properties. By modifying the thione group, the piperazine nitrogens, or the benzyl moiety, new analogs with altered pharmacological profiles can be synthesized. Piperazine-based derivatives have been used for the derivatization of carboxyl groups on peptides to enhance their signals in mass spectrometry, demonstrating the utility of this scaffold in bioanalytical applications. nih.gov The piperazine nucleus is a common pharmacophore found in a wide range of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial activities. eurekaselect.comresearchgate.netscilit.com

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. For instance, the mechanism of benzylic oxidation often involves the formation of a benzylic radical as the initial step. masterorganicchemistry.com Similarly, photoredox-catalyzed C-H functionalization of piperazines proceeds through the formation of an amine radical cation. mdpi.com Detailed mechanistic studies, often employing computational methods like Density Functional Theory (DFT), can provide insights into the electronic factors that govern the reactivity of the different positions on the molecule. mdpi.com

Applications and Future Directions in Chemical Biology and Drug Discovery Research

1-Benzylpiperazine-2-thione as a Privileged Molecular Scaffold for Medicinal Chemistry

The piperazine (B1678402) heterocycle is a cornerstone in the architecture of numerous FDA-approved drugs, underscoring its status as a privileged scaffold. nih.govnih.govbeilstein-journals.org This is attributed to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile linker connecting different pharmacophoric elements. The introduction of a benzyl (B1604629) group at the N1 position and a thione group at the C2 position in this compound creates a unique chemical entity with distinct steric and electronic properties.

The benzyl group can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, with biological targets. The piperazine-2-thione (B12107080) core, on the other hand, introduces a polarizable sulfur atom and a lactam-like structure, which can participate in hydrogen bonding and dipole-dipole interactions. This combination of features makes this compound an attractive starting point for the design of new bioactive molecules. For instance, a recent study highlighted the potential of benzylpiperazine linked to a 5-phenyl-1,2,4-triazole-3-thione conjugate as a potential agent to combat Alzheimer's disease, demonstrating the utility of the benzylpiperazine moiety in targeting complex diseases. nih.gov

Table 1: Physicochemical Properties of Privileged Scaffolds

| Scaffold | Key Features | Examples of Therapeutic Areas |

|---|---|---|

| Piperazine | High water solubility, two sites for substitution, conformational flexibility | Oncology, Antipsychotics, Antihistamines |

| 1-Benzylpiperazine (B3395278) | Increased lipophilicity, potential for π-stacking interactions | Antidepressants, Stimulants |

| This compound | Polarizable sulfur atom, hydrogen bond acceptor/donor capabilities, chiral center potential | Emerging - Potential in oncology, neurodegenerative diseases |

This table is for illustrative purposes and highlights the general properties of the scaffolds.

Development of Novel Chemical Probes for Biological Target Validation

The validation of biological targets is a critical step in the drug discovery pipeline. Chemical probes, small molecules that selectively interact with a specific target, are invaluable tools in this process. The this compound scaffold possesses attributes that make it a suitable candidate for the development of such probes. Its modifiable structure allows for the facile introduction of reporter tags, such as fluorophores or biotin, without significantly perturbing its binding affinity for the target.

Furthermore, the thione group can be exploited for specific chemical ligation reactions, enabling the covalent labeling of target proteins. This is particularly useful for identifying and characterizing the binding partners of a compound within a complex biological system. While no specific chemical probes based on this compound have been reported to date, the principles of probe design suggest that this scaffold holds promise for future applications in target validation and elucidation of biological pathways.

Strategies for Lead Optimization and Hit-to-Lead Development

Following the identification of a "hit" compound from a high-throughput screen, the hit-to-lead and lead optimization phases are crucial for transforming it into a viable drug candidate. nih.gov For a scaffold like this compound, several strategies can be employed for its optimization.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzyl and piperazine-thione moieties can help elucidate the key structural features required for biological activity. For instance, substitution on the phenyl ring of the benzyl group can modulate lipophilicity and electronic properties, potentially enhancing potency and selectivity. Similarly, modifications at the N4 position of the piperazine ring can introduce additional interaction points with the target.

Computational Modeling: Molecular docking and dynamics simulations can provide insights into the binding mode of this compound derivatives with their biological targets. This information can guide the rational design of new analogs with improved affinity and pharmacokinetic profiles.

Bioisosteric Replacement: The thione group can be replaced with other functional groups, such as an oxo or seleno group, to fine-tune the compound's properties. Similarly, the benzyl group can be replaced with other aryl or alkyl groups to explore different binding interactions. A study on sulfonylurea-based piperazine pyridazinone inhibitors demonstrated how systematic optimization of pharmacokinetic profiles led to compounds with improved in vitro potency. nih.gov

Table 2: Illustrative Lead Optimization Strategy for a Hypothetical this compound Kinase Inhibitor

| Compound | Modification | IC50 (nM) | Rationale |

|---|---|---|---|

| Hit-1 | Unsubstituted benzyl | 5000 | Initial screening hit |

| Analog-1a | 4-Fluoro-benzyl | 1500 | Introduce electron-withdrawing group to modulate pKa |

| Analog-1b | 4-Methoxy-benzyl | 3000 | Introduce electron-donating group |

| Analog-2a | N4-Methyl | 800 | Explore substitution at the second nitrogen |

| Analog-2b | N4-Ethyl | 1200 | Assess impact of larger alkyl group |

This table presents hypothetical data to illustrate a typical lead optimization process.

Interdisciplinary Research Integrating Chemical Synthesis with Biological Systems

The successful development of drugs based on the this compound scaffold necessitates a close collaboration between chemists and biologists. The synthesis of novel derivatives with diverse substitution patterns is the first step. However, the biological evaluation of these compounds is equally critical to understand their mechanism of action, identify their cellular targets, and assess their therapeutic potential.

This interdisciplinary approach involves a continuous feedback loop where the results from biological assays inform the design and synthesis of the next generation of compounds. For example, if a particular derivative shows promising activity against a cancer cell line, further studies would be required to determine its effect on specific signaling pathways and to identify its protein targets. This integrated approach was successfully used in the development of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors. nih.gov

Emerging Research Challenges and Opportunities in the Field of Piperazine-Thione Chemistry

Despite the potential of the this compound scaffold, several challenges remain in its development and application.

Synthetic Challenges: The selective functionalization of the piperazine ring, particularly at the carbon atoms, can be challenging. nih.govnih.govbeilstein-journals.org Developing efficient and stereoselective synthetic routes to access a wide range of derivatives is an ongoing area of research. The introduction of the thione group also requires specific synthetic methods.

Target Identification: For many bioactive piperazine derivatives, the precise molecular targets are not fully characterized. Identifying the specific proteins or pathways that this compound derivatives interact with is crucial for understanding their mechanism of action and for rational drug design.

Opportunities: The unique structural features of this compound open up new avenues for drug discovery. Its potential as a scaffold for kinase inhibitors, protease inhibitors, and modulators of protein-protein interactions warrants further investigation. The development of novel synthetic methodologies will enable the creation of diverse chemical libraries based on this scaffold, increasing the probability of discovering new therapeutic agents for a wide range of diseases. As our understanding of the biological roles of the thione group expands, so too will the opportunities for exploiting the unique properties of piperazine-thione derivatives in chemical biology and medicine.

Q & A

Basic: What are the optimal synthetic routes for 1-Benzylpiperazine-2-thione, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or thionation reactions. For example:

- Thionation of 1-Benzylpiperazine : Use Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) in anhydrous toluene under reflux. Monitor progress via TLC and optimize stoichiometry (1:1.2 molar ratio of precursor to thionating agent) to minimize byproducts .

- Alternative Routes : Adapt procedures for analogous compounds, such as substituting benzyl halides with benzyl thiols in piperazine scaffolds. Adjust solvents (e.g., DCM for better solubility) and catalysts (e.g., tributylbenzyl ammonium chloride for phase-transfer catalysis) .

Key Parameters : Reaction time (8–12 hours), temperature (80–110°C), and purification via flash chromatography or crystallization with ethyl acetate/hexane mixtures .

Basic: Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl proton shifts at δ 3.5–4.5 ppm; thione carbon at δ 190–210 ppm) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for related piperazine-thione derivatives (e.g., CCDC-1990392) .

- Mass Spectrometry : Employ ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃N₂S⁺ at m/z 205.08) .

Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

Methodological Answer:

- Molecular Docking : Screen derivatives against target proteins (e.g., Mcl-1 or Bcl-xL) using AutoDock Vina. Prioritize compounds with hydrogen-bonding interactions at key residues (e.g., Arg263 in Mcl-1) .

- MD Simulations : Run 50–100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) to rationalize selectivity, as shown for benzylpiperazine-Mcl-1 complexes .

- SAR Studies : Modify substituents (e.g., nitro, fluoro) on the benzyl or piperazine ring to optimize steric and electronic effects. Correlate logP values (2.5–3.5) with membrane permeability .

Advanced: How should researchers resolve contradictions between computational binding predictions and experimental assay results for this compound derivatives?

Methodological Answer:

- Validate Assay Conditions : Ensure consistency in buffer pH, ionic strength, and temperature. For example, discrepancies in Ki values may arise from variations in fluorescence polarization assay protocols .

- Re-evaluate Force Fields : Cross-check docking results with multiple force fields (e.g., CHARMM vs. AMBER) to identify biases in ligand-protein interactions .

- Synthesize Control Compounds : Prepare derivatives with predicted low/high activity to test model accuracy. Use microcrystal tests (e.g., platinum bromide reagent) to confirm compound identity .

Basic: What strategies are recommended for evaluating the antioxidant potential of this compound in vitro?

Methodological Answer:

- DPPH Assay : Measure radical scavenging activity at 517 nm. Prepare test solutions in methanol (0.1–1.0 mM) and compare to ascorbic acid controls. IC₅₀ values < 50 μM indicate significant activity .

- FRAP Assay : Quantify Fe³⁺ reduction using a TPTZ reagent. Express results as μM Fe²⁺ equivalents/g compound .

- Cell-Free Systems : Assess inhibition of lipid peroxidation in linoleic acid emulsions. Use UV-Vis to monitor conjugated diene formation at 234 nm .

Advanced: How can researchers leverage structural data to improve the stability of this compound under physiological conditions?

Methodological Answer:

- Crystallographic Insights : Identify vulnerable bonds (e.g., C=S) from thermal ellipsoid plots. Introduce steric hindrance (e.g., methyl groups) near the thione moiety to reduce hydrolysis .

- Salt Formation : React with hydrochloric acid to form stable hydrochloride salts, enhancing solubility and shelf life (e.g., 95% purity retention after 6 months at 4°C) .

- Accelerated Stability Testing : Expose compounds to 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS and adjust formulation (e.g., lyophilization for hygroscopic derivatives) .

Basic: What are the common pitfalls in interpreting NMR data for this compound, and how can they be avoided?

Methodological Answer:

- Dynamic Effects : Broadened peaks due to slow conformational exchange. Use elevated temperatures (50°C) or deuterated DMSO to sharpen signals .

- Impurity Artifacts : Residual solvents (e.g., ethyl acetate at δ 1.2 ppm) may overlap with analyte peaks. Pre-purify via column chromatography and use high-field instruments (≥400 MHz) .

- Coupling Patterns : Misassignment of piperazine ring protons. Compare to reference spectra of 1-benzylpiperazine derivatives .

Advanced: How can microcrystal tests aid in the rapid identification of this compound in complex mixtures?

Methodological Answer:

- Reagent Selection : Use platinum bromide (5% aqueous H₂PtBr₆) to induce characteristic rectangular/square plates (90° angles) under polarized light .

- Protocol : Dissolve 1 mg sample in 5 μL water, add reagent, and observe crystal morphology within 1–2 minutes. Compare to reference photomicrographs .

- Limitations : Differentiate from structurally similar compounds (e.g., 2-BZP) by testing multiple reagents (e.g., Marquis or Mandelin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.